(5Z)-5-[[2,5-dimethyl-1-[4-(trifluoromethyl)phenyl]pyrrol-3-yl]methylidene]-2-phenylimino-1,3-thiazolidin-4-one
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Overview
Description
OSM-S-38 is a synthetic organic compound that has gained attention as an antimalarial lead. It was developed through a research collaboration that employed an open-source research mechanism. The compound is classified as a synthetic organic ligand and has shown promising activity against malaria .
Preparation Methods
The synthesis of OSM-S-38 involves several steps, starting with the preparation of the core structure. The synthetic route typically includes the following steps:
Formation of the core structure: The core structure is synthesized through a series of reactions involving the condensation of appropriate starting materials.
Functionalization: The core structure is then functionalized with various substituents to achieve the desired chemical properties.
Purification: The final compound is purified using techniques such as column chromatography and recrystallization to obtain a pure product.
Industrial production methods for OSM-S-38 would involve scaling up the laboratory synthesis to a larger scale, ensuring that the reaction conditions are optimized for maximum yield and purity .
Chemical Reactions Analysis
OSM-S-38 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: Substitution reactions can be used to replace specific functional groups with other groups, altering the compound’s properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
OSM-S-38 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a lead compound in the development of new antimalarial drugs. Its unique structure and activity make it a valuable tool for studying the chemistry of antimalarial agents.
Biology: In biological research, OSM-S-38 is used to study the mechanisms of malaria infection and the effects of antimalarial compounds on the parasite.
Medicine: The compound has potential therapeutic applications in the treatment of malaria. Its activity against malaria parasites makes it a promising candidate for drug development.
Mechanism of Action
The mechanism of action of OSM-S-38 involves the inhibition of specific enzymes in the malaria parasite. The compound targets the Plasmodium falciparum asparagine tRNA synthetase, an enzyme essential for protein synthesis in the parasite. By inhibiting this enzyme, OSM-S-38 disrupts protein synthesis, leading to the death of the parasite. The molecular targets and pathways involved in this mechanism include the enzyme’s active site and the pathways related to protein synthesis .
Comparison with Similar Compounds
OSM-S-38 is unique compared to other similar compounds due to its specific structure and mechanism of action. Similar compounds include:
OSM-S-106: Another antimalarial lead compound that targets a different enzyme in the malaria parasite.
Nucleoside sulfamates: These compounds also inhibit aminoacyl-tRNA synthetases but have a different chemical structure and mechanism of action.
The uniqueness of OSM-S-38 lies in its specific inhibition of Plasmodium falciparum asparagine tRNA synthetase, making it a valuable tool for studying malaria and developing new antimalarial drugs .
Properties
Molecular Formula |
C23H18F3N3OS |
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Molecular Weight |
441.5 g/mol |
IUPAC Name |
(5Z)-5-[[2,5-dimethyl-1-[4-(trifluoromethyl)phenyl]pyrrol-3-yl]methylidene]-2-phenylimino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C23H18F3N3OS/c1-14-12-16(15(2)29(14)19-10-8-17(9-11-19)23(24,25)26)13-20-21(30)28-22(31-20)27-18-6-4-3-5-7-18/h3-13H,1-2H3,(H,27,28,30)/b20-13- |
InChI Key |
YBBWTVGRVHTTDD-MOSHPQCFSA-N |
Isomeric SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)C(F)(F)F)C)/C=C\3/C(=O)NC(=NC4=CC=CC=C4)S3 |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)C(F)(F)F)C)C=C3C(=O)NC(=NC4=CC=CC=C4)S3 |
Origin of Product |
United States |
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